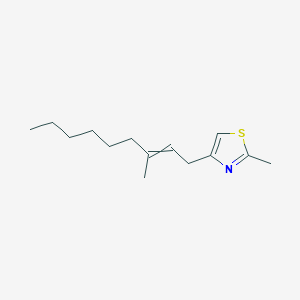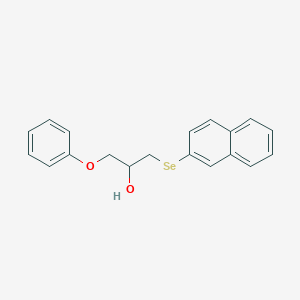
3-Hexadecyl-4-undecylideneoxetan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexadecyl-4-undecylideneoxetan-2-one is a chemical compound with the molecular formula C34H64O2. It is known for its unique structure, which includes a four-membered oxetane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexadecyl-4-undecylideneoxetan-2-one typically involves the reaction of hexadecyl and undecylidene groups with an oxetane ring precursor. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the oxetane ring. Detailed synthetic routes and reaction conditions are usually documented in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and precise control of reaction parameters. The process is designed to maximize yield and purity while minimizing by-products and waste. Specific industrial methods are proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexadecyl-4-undecylideneoxetan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
3-Hexadecyl-4-undecylideneoxetan-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Hexadecyl-4-undecylideneoxetan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexadecyl-4-pentadecylideneoxetan-2-one: This compound has a similar structure but with a pentadecylidene group instead of an undecylidene group.
3-Hexadecyl-4-octylideneoxetan-2-one:
Uniqueness
3-Hexadecyl-4-undecylideneoxetan-2-one is unique due to its specific combination of hexadecyl and undecylidene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
138538-30-4 |
|---|---|
Formule moléculaire |
C30H56O2 |
Poids moléculaire |
448.8 g/mol |
Nom IUPAC |
3-hexadecyl-4-undecylideneoxetan-2-one |
InChI |
InChI=1S/C30H56O2/c1-3-5-7-9-11-13-14-15-16-17-19-20-22-24-26-28-29(32-30(28)31)27-25-23-21-18-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |
Clé InChI |
XMOHMCIQKGATRI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1C(=CCCCCCCCCCC)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




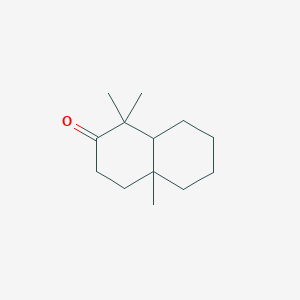
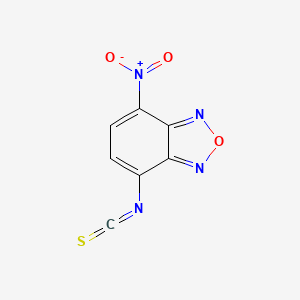

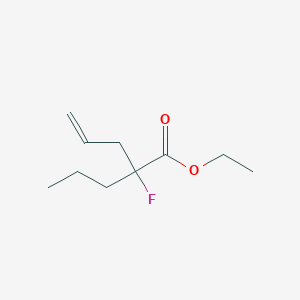
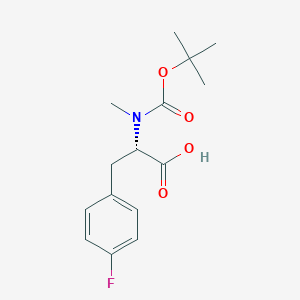

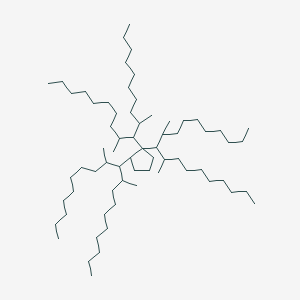
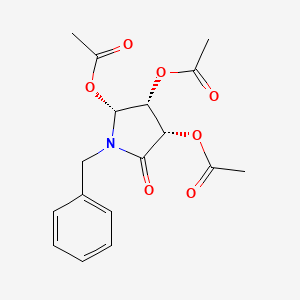
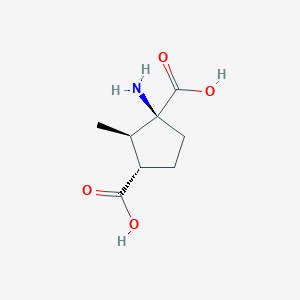
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)
